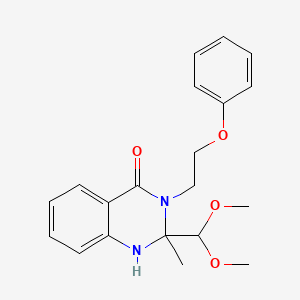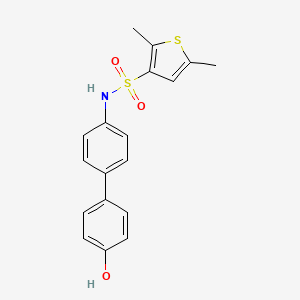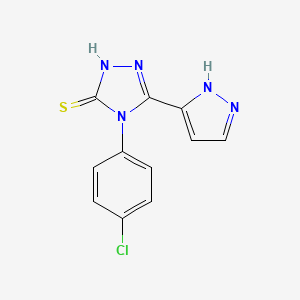![molecular formula C21H19NO2S B11066972 N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11066972.png)
N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide is an organic compound with the molecular formula C21H19NO2S. This compound features a thiophene ring and a xanthene moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide typically involves the reaction of 2-(9H-xanthen-9-yl)acetic acid with 2-(thiophen-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the xanthene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-thiophen-2-ylethyl)-2-(9H-xanthen-9-yl)acetamide: A closely related compound with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, such as 2-ethylthiophene.
Uniqueness
N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide is unique due to its combination of a thiophene ring and a xanthene moiety. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19NO2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-2-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C21H19NO2S/c23-21(22-12-11-15-6-5-13-25-15)14-18-16-7-1-3-9-19(16)24-20-10-4-2-8-17(18)20/h1-10,13,18H,11-12,14H2,(H,22,23) |
InChI Key |
RLAVHCVBPTVKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NCCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11066900.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide](/img/structure/B11066902.png)
![4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11066919.png)
![2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide](/img/structure/B11066923.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B11066927.png)
![4-nitrophenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11066930.png)

![N-[4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide](/img/structure/B11066940.png)
![3-butanoyl-4-[(2-hydroxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11066946.png)
![1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide](/img/structure/B11066956.png)



![Furan-2-yl{4-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B11066964.png)
